Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate

Process Chemistry Purification Reaction Optimization

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS 10186-73-9) is a specialty α-bromo-α-fluoroester building block, characterized by its molecular formula C₅H₅BrF₄O₂ and a molecular weight of 252.99 g/mol. Its physical properties include a boiling point of 122-124°C and a density of 1.69 g/cm³ at 20°C.

Molecular Formula C5H5BrF4O2
Molecular Weight 252.99 g/mol
CAS No. 10186-73-9
Cat. No. B158165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-2,3,3,3-tetrafluoropropionate
CAS10186-73-9
Molecular FormulaC5H5BrF4O2
Molecular Weight252.99 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(F)(F)F)(F)Br
InChIInChI=1S/C5H5BrF4O2/c1-2-12-3(11)4(6,7)5(8,9)10/h2H2,1H3
InChIKeyUFRGKZCBWHOBAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate (CAS 10186-73-9) Procurement and Technical Baseline


Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate (CAS 10186-73-9) is a specialty α-bromo-α-fluoroester building block, characterized by its molecular formula C₅H₅BrF₄O₂ and a molecular weight of 252.99 g/mol . Its physical properties include a boiling point of 122-124°C and a density of 1.69 g/cm³ at 20°C . It serves as a versatile intermediate for introducing a -CBrF-CF₃ moiety into target molecules .

Why Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate Cannot Be Interchanged with Closely Related Analogs


While compounds in the 2-bromo-2,3,3,3-tetrafluoropropionate class may appear similar, simple substitution is not advised. Key analogs include the methyl ester (CAS 378-67-6) and the parent acid (CAS 13859-31-9). Significant differences in physical properties, such as a boiling point difference of approximately 16°C between the ethyl and methyl esters , can impact reaction optimization and purification . Furthermore, the removal of the bromine atom eliminates the primary reactive site for key transformations, rendering it inert for nucleophilic substitutions . The following quantitative evidence guide details these specific, verifiable differences that inform strategic procurement.

Quantitative Differentiation of Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate: A Procurement Evidence Guide


Boiling Point and Vapor Pressure Differentiation for Downstream Processing

The ethyl ester (CAS 10186-73-9) exhibits a significantly higher boiling point than its methyl ester analog (CAS 378-67-6). The ethyl ester boils at 122-124°C (at 760 mmHg) compared to 106.0-106.5°C for the methyl ester [1], a difference of ~16°C. This property may allow for more controlled thermal reactions or simpler purification by fractional distillation in certain process contexts .

Process Chemistry Purification Reaction Optimization

Density and Mass Differentiation for Formulation and Handling

The ethyl ester (CAS 10186-73-9) possesses a density of 1.69 g/cm³ , which is higher than the 1.656 g/cm³ density of its methyl ester analog (CAS 378-67-6) [1]. This 2.1% increase in density is attributed to the additional CH₂ group and the presence of the heavy bromine atom .

Formulation Science Physical Properties Material Handling

Reactivity Profile: Essential Bromine for Nucleophilic Substitution

The presence of a bromine atom in Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate is critical for its function as a synthetic intermediate. It serves as a leaving group, enabling nucleophilic substitution and cross-coupling reactions . In contrast, the de-brominated analog, Ethyl 2,3,3,3-tetrafluoropropanoate, lacks this key functional handle and is significantly less reactive, limiting its use to simple ester chemistry .

Synthetic Methodology Building Block Utility Nucleophilic Substitution

Ester Hydrolytic Stability and Versatility Compared to Free Acid

The ethyl ester functionality of CAS 10186-73-9 provides a balance of stability and synthetic utility. It is expected to be more stable and easier to handle during long-term storage than the corresponding free acid, 2-Bromo-2,3,3,3-tetrafluoropropionic acid (CAS 13859-31-9), which is a corrosive liquid with a lower molecular weight of 224.94 g/mol . While the acid offers a different reactivity profile (e.g., for amide couplings without prior hydrolysis), the ester serves as a protected form that can be selectively deprotected under controlled conditions, offering greater flexibility in multi-step synthesis .

Synthetic Versatility Protecting Group Strategy Stability

Vapor Pressure for Safe Handling and Storage in Industrial Settings

Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate has a reported vapor pressure of 5.55 mmHg at 25°C [1]. This relatively low vapor pressure suggests that it is less volatile than many common organic solvents (e.g., acetone has a vapor pressure of ~230 mmHg at 25°C). This characteristic is relevant for occupational exposure control and storage requirements, indicating a lower risk of hazardous vapor buildup under standard conditions.

Safety Storage Industrial Hygiene

Prioritized Application Scenarios for Ethyl 2-Bromo-2,3,3,3-tetrafluoropropionate Based on Quantitative Evidence


Precursor for Nucleophilic Substitution in Fluorinated Pharmaceutical Intermediates

This compound is most valuable as a reactive building block for the introduction of the -CBrF-CF₃ group via nucleophilic substitution. Its utility is predicated on the presence of the bromine atom as a leaving group, which distinguishes it from non-brominated analogs . The ethyl ester also provides a stable, protected handle that can be manipulated later in the synthetic sequence, adding to its versatility in constructing complex drug candidates .

Building Block for Agrochemical Synthesis Requiring a Trifluoromethyl Moiety

The compound's use as an intermediate in agrochemical synthesis stems from its dual halogen functionality and its ability to incorporate a trifluoromethyl group (as -CF₃) into target molecules, a modification known to enhance metabolic stability and bioactivity . Its physical properties, such as its higher boiling point relative to the methyl ester, may offer practical advantages in certain process-scale syntheses where temperature control is critical for yield or purity .

Specialty Materials and Polymer Chemistry

The unique combination of bromine and fluorine in Ethyl 2-bromo-2,3,3,3-tetrafluoropropionate makes it a candidate for the synthesis of fluorinated polymers or specialty materials. While direct application data is limited, analogous compounds are used to create materials with enhanced chemical resistance and thermal stability . The ester functionality allows for its incorporation into various polymer backbones, while the C-Br bond provides a site for further cross-linking or functionalization, offering a different profile compared to the free acid .

Reference Standard for Analytical and Stability Studies

Given the well-defined physical properties (boiling point 122-124°C, density 1.69 g/cm³) and reported vapor pressure of 5.55 mmHg at 25°C , this compound is suitable for use as a reference standard in analytical method development. Its relative thermal stability and unique spectroscopic signature make it a reliable calibrant for GC-MS or LC-MS analysis of related fluorinated compounds in environmental or metabolic studies.

Technical Documentation Hub

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